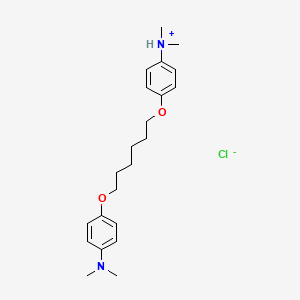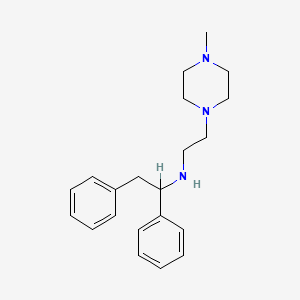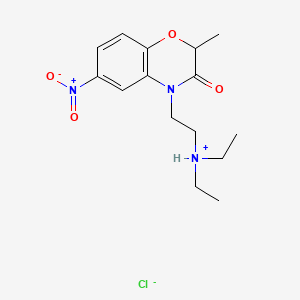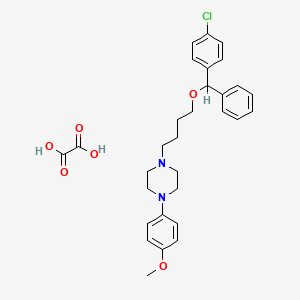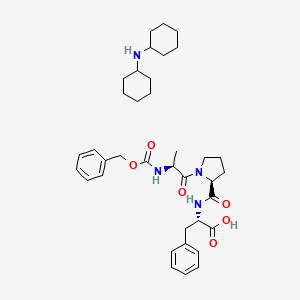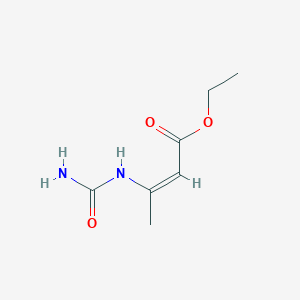
ethyl (Z)-3-(carbamoylamino)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (Z)-3-(carbamoylamino)but-2-enoate is an organic compound with a unique structure that includes an ester group, a carbamoyl group, and a double bond in the Z-configuration. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-3-(carbamoylamino)but-2-enoate typically involves the reaction of ethyl acetoacetate with urea under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (Z)-3-(carbamoylamino)but-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The ester and carbamoyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce saturated esters. Substitution reactions can lead to a variety of amides and esters.
Wissenschaftliche Forschungsanwendungen
Ethyl (Z)-3-(carbamoylamino)but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Wirkmechanismus
The mechanism by which ethyl (Z)-3-(carbamoylamino)but-2-enoate exerts its effects involves its interaction with specific molecular targets. The ester and carbamoyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The double bond in the Z-configuration can also play a role in the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (E)-3-(carbamoylamino)but-2-enoate: The E-isomer of the compound, which has a different spatial arrangement of the double bond.
Ethyl 3-aminobut-2-enoate: A similar compound lacking the carbamoyl group.
Ethyl 3-(carbamoylamino)butanoate: A saturated analog of the compound.
Uniqueness
Ethyl (Z)-3-(carbamoylamino)but-2-enoate is unique due to its specific Z-configuration, which can influence its reactivity and interactions with biological targets. This configuration can lead to different biological activities and chemical properties compared to its E-isomer and other analogs .
Eigenschaften
CAS-Nummer |
5435-44-9 |
|---|---|
Molekularformel |
C7H12N2O3 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
ethyl (Z)-3-(carbamoylamino)but-2-enoate |
InChI |
InChI=1S/C7H12N2O3/c1-3-12-6(10)4-5(2)9-7(8)11/h4H,3H2,1-2H3,(H3,8,9,11)/b5-4- |
InChI-Schlüssel |
RVXCSDJLRCXJCN-PLNGDYQASA-N |
Isomerische SMILES |
CCOC(=O)/C=C(/C)\NC(=O)N |
Kanonische SMILES |
CCOC(=O)C=C(C)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



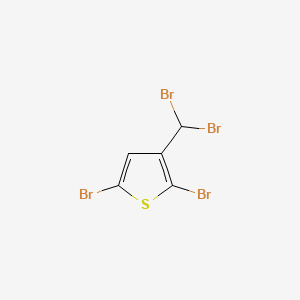

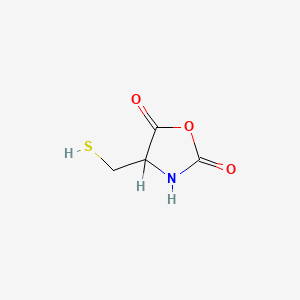
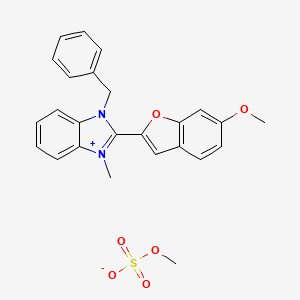
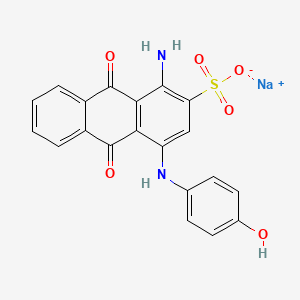

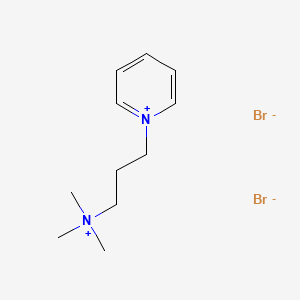
![Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate](/img/structure/B13752308.png)
